

Assessing the Cross-Reactivity of Rhodamine 110-Based Protease Substrates: A Comparative Guide

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Compound of Interest

Compound Name: *N-Fmoc rhodamine 110*

Cat. No.: *B15130059*

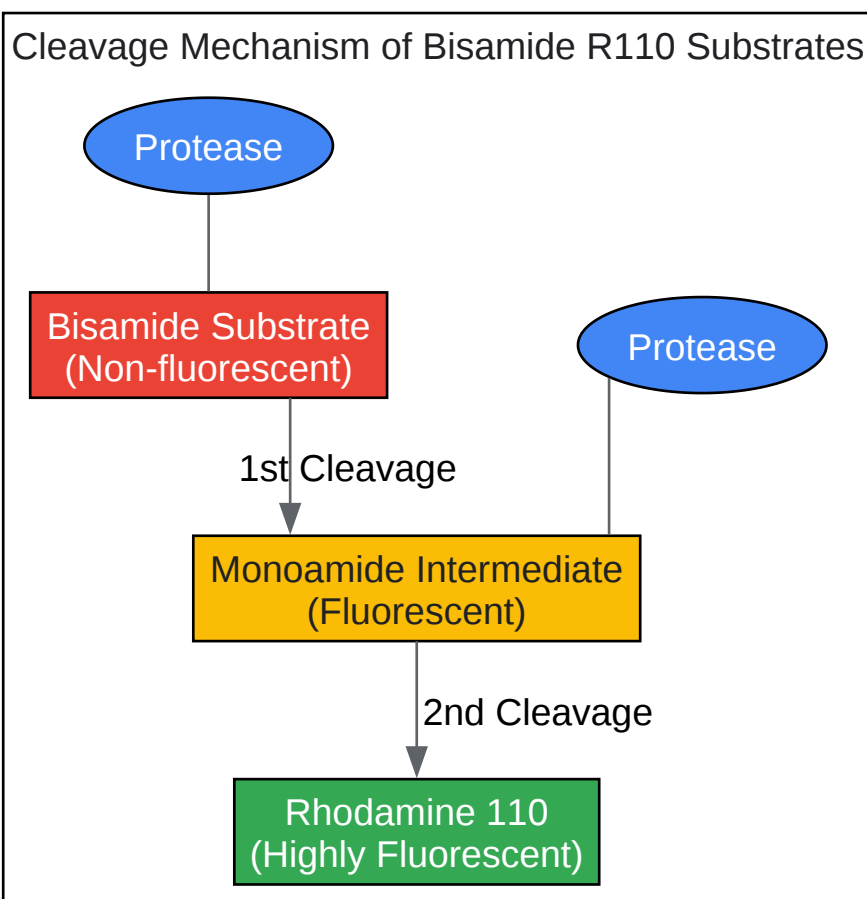
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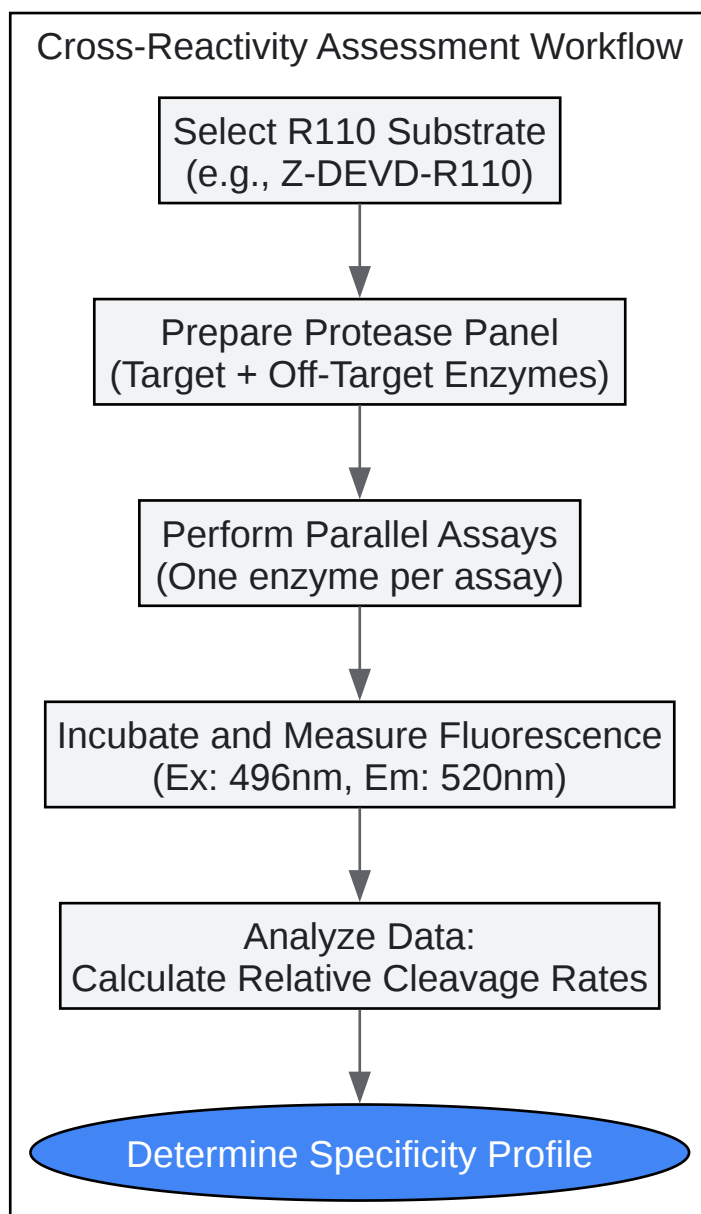
Introduction

Rhodamine 110 (R110) derivatives are a class of highly sensitive fluorogenic substrates used for detecting peptidase and protease activity in solution and within living cells.[1][2] These substrates are typically bisamide derivatives of the R110 fluorophore, where a peptide sequence is covalently linked to each of R110's amino groups. This configuration suppresses both the visible absorption and fluorescence of the dye.[1][3] The N-Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group used during the solid-phase synthesis of the peptide portion of these substrates.[4][5] Upon enzymatic cleavage of the peptide moieties, the highly fluorescent R110 is released, providing a robust signal for measuring enzyme activity. This guide provides a comparative analysis of the cross-reactivity of various R110-based substrates, details experimental protocols for their assessment, and compares their performance to common alternatives.

Mechanism of Action: Two-Step Cleavage

The enzymatic cleavage of bis-peptide R110 substrates is a two-step process. The initial non-fluorescent bisamide substrate is first cleaved by a protease to yield a fluorescent monoamide intermediate. A second cleavage event releases the free rhodamine 110, which is significantly more fluorescent than the monoamide.[1][2][6] This sequential cleavage can complicate kinetic analysis, as the fluorescence signal is a composite of two different fluorescent products.[7][8]





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